molecular formula C14H14F8O4 B1597534 [3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate CAS No. 487048-96-4

[3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate

Cat. No. B1597534
M. Wt: 398.24 g/mol
InChI Key: HGLKOBDJKGIAQC-UHFFFAOYSA-N
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Description

[3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate is a useful research compound. Its molecular formula is C14H14F8O4 and its molecular weight is 398.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality [3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Transformations

This compound demonstrates versatility as a synthon in the synthesis of multifunctional heterocyclic systems. Its application is evident in the synthesis of pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and other polysubstituted heterocyclic systems, showcasing its broad utility in organic synthesis (Pizzioli et al., 1998).

Protective Groups in Nucleoside Synthesis

The compound's derivatives, such as benzoylated versions, have been used as protective groups in the synthesis of ribonucleosides. This process facilitates the creation of oligoribonucleotides on solid supports, essential for RNA and DNA-RNA mixture synthesis (Kempe et al., 1982).

Photophysical Characterization in Laser Dyes

It's involved in the photophysical characterization of laser dyes within silicon-containing organic copolymers. This includes assessing fluorescence quantum distributions, yields, polarization, and lifetimes, crucial for developing high-performance laser materials (Tyagi et al., 2007).

Photopolymerization Studies

It plays a role in photopolymerization research, particularly in the study of alkoxyamines as photoiniferters. This research is vital for understanding polymerization processes under UV irradiation, contributing significantly to polymer science (Guillaneuf et al., 2010).

Hemoglobin Allosteric Modifiers

Certain derivatives of this compound have been explored as allosteric modifiers of hemoglobin. These studies focus on understanding and potentially manipulating hemoglobin's oxygen affinity, which could have significant implications in clinical and biological areas (Randad et al., 1991).

Liquid Crystals and Polymer Science

It's used in the synthesis of liquid-crystalline compounds and polymers. This application is critical for the development of materials with specific thermal and optical properties, influencing areas like display technology and material science (Small & Pugh, 2002).

properties

IUPAC Name

[3,3,4,4,5,5,6,6-octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F8O4/c1-7(2)9(23)25-6-5-11(15,16)12(17,18)13(19,20)14(21,22)26-10(24)8(3)4/h1,3,5-6H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLKOBDJKGIAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC(C(C(C(OC(=O)C(=C)C)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375108
Record name [3,3,4,4,5,5,6,6-octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate

CAS RN

487048-96-4
Record name [3,3,4,4,5,5,6,6-octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate
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[3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate
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[3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate
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[3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate

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